3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone
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Overview
Description
3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone: is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and 6-chloro-2-aminobenzamide.
Formation of Quinazolinone Core: The 6-chloro-2-aminobenzamide undergoes cyclization with formic acid or formamide to form the quinazolinone core.
Substitution Reaction: The quinazolinone core is then subjected to a nucleophilic substitution reaction with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of 3-(4-Bromobenzyl)-6-chloroquinazolinone derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the bromobenzyl group, resulting in various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction Products: Reduced forms of the quinazolinone core or the bromobenzyl group.
Substitution Products: Compounds with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: 3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone is used as a building block in organic synthesis
Biology: In biological research, this compound is investigated for its potential as a pharmacophore. Its derivatives have shown promise in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound and its derivatives are explored for their therapeutic potential. They exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
3-(4-Bromobenzyl)-4(3H)-quinazolinone: Lacks the chlorine atom at the 6-position, resulting in different chemical properties and reactivity.
6-Chloro-4(3H)-quinazolinone:
4(3H)-Quinazolinone: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
Uniqueness: 3-(4-Bromobenzyl)-6-chloro-4(3H)-quinazolinone stands out due to the combined presence of the 4-bromobenzyl and 6-chloro substituents. This unique combination enhances its chemical reactivity and broadens its range of applications in scientific research and industry.
Properties
CAS No. |
302913-20-8 |
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Molecular Formula |
C15H10BrClN2O |
Molecular Weight |
349.61 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-6-chloroquinazolin-4-one |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-6-5-12(17)7-13(14)15(19)20/h1-7,9H,8H2 |
InChI Key |
ASNPJRYNFNZFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Br |
Origin of Product |
United States |
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